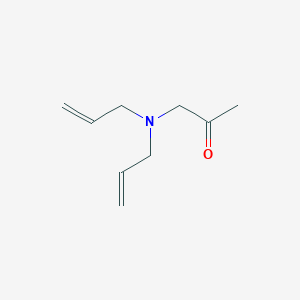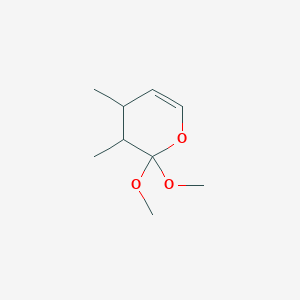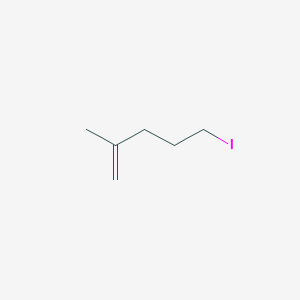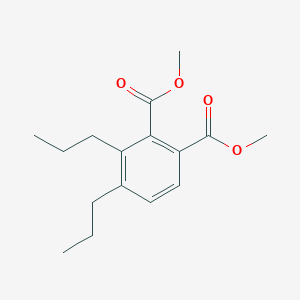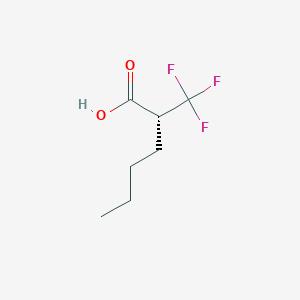
(2R)-2-(Trifluoromethyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Trifluoromethyl)hexanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to the second carbon of a hexanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Trifluoromethyl)hexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide or acetonitrile and a catalyst such as copper or palladium to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(Trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-(Trifluoromethyl)hexanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on enzyme activity and protein interactions. It serves as a probe to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of (2R)-2-(Trifluoromethyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Trifluoroacetic acid: Another trifluoromethyl-containing carboxylic acid, but with a shorter carbon chain.
(2R)-2-(Difluoromethyl)hexanoic acid: Similar structure but with two fluorine atoms instead of three.
Hexanoic acid: The non-fluorinated parent compound.
Uniqueness: (2R)-2-(Trifluoromethyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74164-55-9 |
|---|---|
Molekularformel |
C7H11F3O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2R)-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-4-5(6(11)12)7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI-Schlüssel |
BNPZSCCCDNKDPT-RXMQYKEDSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)O)C(F)(F)F |
Kanonische SMILES |
CCCCC(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
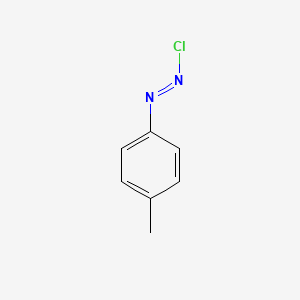
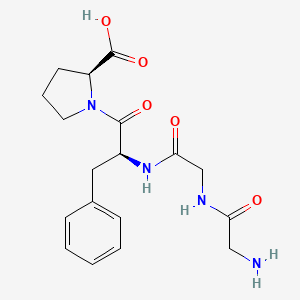
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
